molecular formula C11H13ClN2O B6257719 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine CAS No. 1344016-79-0

4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine

Cat. No. B6257719
CAS RN: 1344016-79-0
M. Wt: 224.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 7-oxabicyclo[2.2.1]heptane moiety, which is a seven-membered ring with one oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 7-oxabicyclo[2.2.1]heptanes can be synthesized through several routes; the most common remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methyl-2-{7-oxabicyclo[2.2.1]heptan-2-yl}pyrimidine involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with 2,3-epoxy-7-oxabicyclo[2.2.1]heptane in the presence of a suitable catalyst.", "Starting Materials": [ "4-chloro-6-methyl-2-pyrimidinamine", "2,3-epoxy-7-oxabicyclo[2.2.1]heptane", "Catalyst" ], "Reaction": [ "To a solution of 4-chloro-6-methyl-2-pyrimidinamine in a suitable solvent, add the catalyst and stir the mixture.", "Slowly add 2,3-epoxy-7-oxabicyclo[2.2.1]heptane to the reaction mixture while stirring.", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Purify the product by recrystallization or any other suitable method." ] }

CAS RN

1344016-79-0

Molecular Formula

C11H13ClN2O

Molecular Weight

224.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.